Cas no 2090727-82-3 (5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene)

5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene Chemical and Physical Properties
Names and Identifiers
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- 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene
- EN300-21834344
- 2090727-82-3
- 1H-Indene, 5-(bromomethyl)-2,3-dihydro-6-methoxy-
-
- MDL: MFCD29915300
- Inchi: 1S/C11H13BrO/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6H,2-4,7H2,1H3
- InChI Key: VKJWTGOFPDIOIS-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC2=C(C=1)CCC2)OC
Computed Properties
- Exact Mass: 240.01498g/mol
- Monoisotopic Mass: 240.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.401±0.06 g/cm3(Predicted)
- Boiling Point: 308.1±42.0 °C(Predicted)
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21834344-0.1g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
Enamine | EN300-21834344-10.0g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 10g |
$4236.0 | 2023-05-25 | |
Enamine | EN300-21834344-1.0g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 1g |
$986.0 | 2023-05-25 | |
1PlusChem | 1P0284WX-1g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 1g |
$1281.00 | 2023-12-19 | |
1PlusChem | 1P0284WX-2.5g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 2.5g |
$2449.00 | 2023-12-19 | |
1PlusChem | 1P0284WX-10g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 10g |
$5298.00 | 2023-12-19 | |
1PlusChem | 1P0284WX-5g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 5g |
$3595.00 | 2023-12-19 | |
1PlusChem | 1P0284WX-250mg |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 250mg |
$664.00 | 2023-12-19 | |
1PlusChem | 1P0284WX-500mg |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 500mg |
$1012.00 | 2023-12-19 | |
Enamine | EN300-21834344-0.25g |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene |
2090727-82-3 | 95% | 0.25g |
$487.0 | 2023-09-16 |
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene Related Literature
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene
Introduction to 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene (CAS No. 2090727-82-3)
5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene, identified by its Chemical Abstracts Service (CAS) number 2090727-82-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the class of indene derivatives, characterized by a fused benzene and cyclopentane ring system, which makes it a versatile scaffold for constructing more complex molecular architectures. The presence of both a bromomethyl group and a methoxy substituent on the indene core enhances its reactivity, making it particularly valuable in synthetic chemistry for further functionalization.
The bromomethyl moiety (-CH₂Br) is a reactive handle that allows for nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, or thiols. This reactivity is harnessed in the synthesis of pharmaceuticals, where such intermediates are often used to build biaryl structures or to introduce chiral centers. The methoxy group (-OCH₃), on the other hand, provides electronic and steric effects that can influence the reactivity and selectivity of subsequent transformations. Together, these substituents make 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in indene derivatives due to their potential applications in drug discovery. The indene scaffold is found in several natural products and bioactive molecules, prompting researchers to explore its synthetic utility. For instance, studies have demonstrated that indene derivatives can serve as precursors to more complex heterocyclic compounds, which exhibit diverse biological activities. The structural motif of indene is particularly appealing because it can be easily modified to introduce specific pharmacophores while maintaining favorable physicochemical properties.
One of the most compelling aspects of 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene is its role in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For example, indene derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The bromomethyl group facilitates the introduction of pharmacophoric elements such as amine or alcohol functionalities, which are critical for drug-receptor interactions. Meanwhile, the methoxy group can modulate metabolic stability and bioavailability, making it an essential consideration in drug design.
The synthetic utility of 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene has also been highlighted in recent publications focusing on transition-metal-catalyzed reactions. Transition-metal complexes such as palladium and copper have been employed to facilitate cross-coupling reactions at the bromomethyl or methoxy positions, enabling the construction of more intricate molecular frameworks. These methods have enabled the rapid assembly of complex indene derivatives with tailored properties for biological evaluation. Such advances underscore the importance of this intermediate in modern synthetic organic chemistry.
Moreover, computational studies have played a crucial role in understanding the reactivity and selectivity of 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene. Molecular modeling techniques have been used to predict how different substituents influence electronic distributions and steric interactions within the indene core. These insights have guided experimental efforts toward optimizing synthetic routes and predicting product outcomes with greater accuracy. Such interdisciplinary approaches highlight the synergy between experimental synthesis and computational chemistry in advancing drug discovery.
The pharmaceutical industry has also recognized the potential of indene derivatives as lead compounds for drug development. Several companies have patented processes involving 5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene as a key intermediate in synthesizing novel therapeutics. These efforts reflect the compound's versatility and its ability to serve as a platform for generating structurally diverse molecules with therapeutic promise. As research continues to uncover new biological activities associated with indenes, demand for high-quality intermediates like this one is expected to grow.
In conclusion,5-(bromomethyl)-6-methoxy-2,3-dihydro-1H-indene (CAS No. 2090727-82-3) represents a valuable asset in synthetic chemistry and pharmaceutical research. Its unique structural features—combining a reactive bromomethyl group with an electron-donating methoxy substituent—make it an ideal candidate for constructing complex molecular architectures with potential biological activity. Recent advances in synthetic methodologies and computational chemistry continue to expand its applications, reinforcing its importance as an intermediate in drug discovery efforts worldwide.
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